molecular formula C13H12O3 B082570 Methyl 2-methoxy-1-naphthoate CAS No. 13343-92-5

Methyl 2-methoxy-1-naphthoate

Cat. No.: B082570
CAS No.: 13343-92-5
M. Wt: 216.23 g/mol
InChI Key: BDXGQHHFVPQVAQ-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-1-naphthoate is an organic aromatic ester with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is characterized by its structure, which includes a naphthalene ring substituted with a methoxy group at the second position and a methyl ester group at the first position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-1-naphthoate can be synthesized through the esterification of 2-methoxy-1-naphthoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for temperature control and product separation ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

    Oxidation: 2-methoxy-1-naphthoic acid.

    Reduction: 2-methoxy-1-naphthylmethanol.

    Substitution: 2-bromo-1-naphthoate.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the second position and the ester group at the first position allows for selective reactions and applications in various fields .

Properties

IUPAC Name

methyl 2-methoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-11-8-7-9-5-3-4-6-10(9)12(11)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXGQHHFVPQVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345376
Record name Methyl 2-methoxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13343-92-5
Record name Methyl 2-methoxy-1-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This methyl ester was previously made by fusion of anisole and 2-furoic acid followed by esterification of the acid intermediate, J. Amer. Chem. Soc., Vol. 69, 2261 (1947). Methyl esters of methoxy carboxylic acids were prepared by methylation of aromatic hydroxy carboxylic acids with dimethyl sulfate in the presence of potassium carbonate as base, using acetone as the solvent, Houben-Weyl, Methoden der Organischen Chemie., Vol. 8, 542-3 (1952). Methylation of 2-hydroxy-1-naphthoic acid with dimethyl sulfate in aqueous sodium or potassium hydroxide produced mainly methyl-2-methoxy-1-naphthalenecarboxylate, Chemische Berichte, Vol. 37, 3658-61 (1904). In aqueous solutions, at pH 4-6.5, methylation of hydroxy napthoic acids with dimethyl sulfate produced the methyl esters of the hydroxy naphthoic acids.
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aromatic hydroxy carboxylic acids
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Synthesis routes and methods II

Procedure details

Potassium carbonate (111 g, 803 mmol) was added to a mixture of 2-hydroxy-l-naphthoic acid (50.0 g, 266 mmol) and methyl iodide (189 g, 1330 mmol) in DMF (500 mL). The resulting mixture was heated at 80° C. overnight, then was partitioned between ether and water. The organic was washed with dilute aqueous HCl, dried (MgSO4), and concentrated to afford methyl 2-methoxynaphthoate as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when methyl 2-methoxy-1-naphthoate is exposed to UV light in the presence of methanol?

A1: When irradiated with UV light in a methanol solution, this compound undergoes a photochemical reaction yielding three main products:

  1. Two methanol adducts (3) and (4): These adducts are formed through the addition of methanol to the photo-dimer, with variations in the specific site of attachment. Interestingly, these adducts, with the exception of (4c), are susceptible to acid hydrolysis, resulting in the formation of ketones (5b), (6a), and (6b). []

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